molecular formula C23H31KO4 B1679724 Prorenoate potassium CAS No. 49847-97-4

Prorenoate potassium

Cat. No.: B1679724
CAS No.: 49847-97-4
M. Wt: 410.6 g/mol
InChI Key: NLSAMWIBIQWHTK-CZKUEYQYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prorenoate potassium, known by its developmental code name SC-23992, is a synthetic steroidal antimineralocorticoid that was never marketed for clinical use . Its primary research value lies in its role as a potent aldosterone antagonist, making it a crucial tool for investigating the renin-angiotensin-aldosterone system (RAAS) and mineralocorticoid receptor (MR) pathways . In pharmacological studies, this compound has been used to explore the mechanisms of electrolyte balance and hypertension. Research comparing it to spironolactone has shown that it exhibits significant antimineralocorticoid activity by reversing the effects of fludrocortisone on urinary electrolyte composition, specifically by increasing sodium excretion and the urine Na/K ratio . Studies indicate that on a milligram-for-milligram basis, this compound is approximately 3 to 4 times more potent than spironolactone in terms of its renal antimineralocorticoid effects, with a longer terminal elimination half-life of its active metabolite, prorenone, estimated at around 32.6 hours at steady-state . The compound acts by competitively inhibiting aldosterone at the mineralocorticoid receptor level, thereby modulating gene expression related to sodium and potassium transport . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this high-purity compound to advance studies in cardiovascular pharmacology, endocrine disorders, and renal physiology.

Properties

CAS No.

49847-97-4

Molecular Formula

C23H31KO4

Molecular Weight

410.6 g/mol

IUPAC Name

potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate

InChI

InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1

InChI Key

NLSAMWIBIQWHTK-CZKUEYQYSA-M

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

49848-01-3 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
potassium prorenoate
prorenoate
prorenoate potassium
prorenoate potassium, calcium salt
prorenoate potassium, monoammonium salt
prorenoate potassium, monosodium salt
prorenoate potassium, potassium salt
prorenoate potassium, potassium salt, (6beta,7beta)-isomer
SC 23992

Origin of Product

United States

Mechanistic Investigations of Prorenoate Potassium and Its Metabolites at the Molecular and Cellular Levels

Receptor Binding Dynamics and Specificity

The biological activity of prorenoate (B1215283) potassium is largely attributable to its active metabolite, prorenone (B1212017). nih.govwikipedia.org Prorenoate potassium itself generally demonstrates a very low affinity for steroid receptors. oup.comoup.com

Mineralocorticoid Receptor Interaction Profiling

The primary therapeutic effect of this compound is achieved through the competitive antagonism of the mineralocorticoid receptor (MR) by its metabolites. patsnap.compatsnap.com This interaction prevents the endogenous ligand, aldosterone (B195564), from binding and activating the receptor. nih.govoup.com

The active lactonic form of this compound, known as prorenone, demonstrates a high affinity for mineralocorticoid receptors. nih.govoup.comdeepdyve.com Studies using radiolabeled prorenone have identified a single class of high-affinity, low-capacity binding sites, which are understood to be the mineralocorticoid receptors. oup.com This high affinity is crucial for its antagonist function. Furthermore, the complex formed between prorenone and the cytosolic mineralocorticoid receptor does not translocate into the nucleus, which is a key step in the mechanism of aldosterone action. nih.govoup.comoup.com

Prorenone acts as a potent competitive inhibitor of aldosterone binding to the mineralocorticoid receptor. nih.govoup.com In competitive binding assays, prorenone was found to be a more effective competitor for [3H]aldosterone binding sites than spironolactone (B1682167), another well-known mineralocorticoid receptor antagonist. oup.com At low concentrations, prorenone was even a better competitor than aldosterone itself. oup.com This competitive inhibition prevents the nuclear binding of aldosterone, thereby blocking its physiological effects. nih.govoup.com Besides its receptor antagonism, this compound has also been shown to directly inhibit the biosynthesis of aldosterone. nih.govalljournals.cnresearchgate.net

In contrast to its active metabolite prorenone, this compound itself displays an extremely low affinity for mineralocorticoid receptors. oup.comoup.com This suggests that this compound functions as a prodrug, being converted to the more active prorenone in the body. wikipedia.org

Glucocorticoid Receptor Interaction Profiling

The specificity of a mineralocorticoid receptor antagonist is determined by its relative affinity for other steroid hormone receptors. Prorenone, the active metabolite of this compound, is a poor competitor for glucocorticoid-binding sites. nih.govoup.comoup.com In competition experiments with [3H]dexamethasone, a synthetic glucocorticoid, prorenone was a much less effective competitor compared to its activity at the mineralocorticoid receptor. oup.com Spironolactone and aldosterone were more potent competitors at the glucocorticoid receptor than prorenone. oup.com this compound itself showed no competitive activity at glucocorticoid sites. oup.com

Androgen Receptor Interaction Profiling

Prorenone exhibits a weak affinity for androgen receptors. nih.govoup.comoup.com When compared to spironolactone, prorenone is significantly less potent in displacing [3H]dihydrotestosterone from rat prostate androgen receptors. nih.govoup.com Specifically, it was found to be approximately eight times less potent than spironolactone in this regard. oup.com this compound demonstrated a very poor ability to compete for androgen receptor binding sites. oup.comoup.com This lower affinity for the androgen receptor suggests a potentially reduced risk of antiandrogenic side effects compared to spironolactone. nih.goveshonline.org

Compound Information Table

Compound NameOther Names/SynonymsKey Role/Characteristic
This compoundPotassium prorenoate, SC-23992Aldosterone antagonist, prodrug
ProrenoneSC-23133, Prorenoic acid γ-lactoneActive metabolite of this compound, high-affinity MR antagonist
AldosteroneEndogenous mineralocorticoid
DexamethasoneSynthetic glucocorticoid
DihydrotestosteroneDHTPotent endogenous androgen
SpironolactoneMineralocorticoid receptor antagonist with known antiandrogenic effects
Canrenone (B1668266)Aldadiene, SC-9376Active metabolite of spironolactone

Progesterone (B1679170) Receptor Interaction Profiling

This compound's active metabolite, prorenone, exhibits cross-reactivity with several steroid receptors, including the progesterone receptor (PR). wikipedia.org This interaction is a known characteristic of the spirolactone class of compounds, from which this compound is derived. bioscientifica.comresearchgate.net Spironolactone, a related compound, is recognized for its clinical progestational activity stemming from its binding to androgen and progesterone receptors. bioscientifica.comresearchgate.net

Research efforts aimed at developing more specific mineralocorticoid receptor (MR) antagonists have highlighted the progesterone receptor activity of prorenone. For instance, the creation of epoxy-derivatives of prorenone was undertaken specifically to enhance its selectivity for the MR. bioscientifica.comnih.gov The introduction of a 9α,11α-epoxy-group into the prorenone structure was shown to decrease its binding affinity for both the androgen and progesterone receptors by a factor of 10 to 500, while only slightly affecting its affinity for the mineralocorticoid receptor. nih.gov This significant reduction in PR affinity underscores the notable interaction of the parent compound, prorenone, with this receptor.

The in vivo consequences of this interaction were also investigated, revealing that the epoxy-derivatives had a 3- to 10-fold decrease in progestagenic effects in rabbits compared to spironolactone, further suggesting that prorenone itself possesses such activity. nih.gov While prorenoate was initially explored as a potential successor to spironolactone due to its lower affinity for the androgen receptor, its interaction with the progesterone receptor remains a key aspect of its molecular profile. bioscientifica.com

Table 1: Comparative Receptor Binding Affinity of Prorenone Derivatives

Compound Effect of 9α,11α-epoxy Modification on Receptor Affinity
Epoxyprorenone Mineralocorticoid Receptor: Marginally affected

Post-Binding Cellular Events

Cytosolic Receptor Complex Formation and Nuclear Translocation Inhibition

The primary mechanism by which this compound antagonizes aldosterone is through interference with the mineralocorticoid receptor's (MR) cellular trafficking. Following administration, this compound is converted to its active lactonic form, prorenone. wikipedia.org Prorenone competes with aldosterone for binding to the cytosolic MR. nih.gov

Upon binding, prorenone forms a complex with the cytosolic MR. However, a critical distinction in its action is that this prorenone-MR complex is unable to translocate into the cell nucleus. nih.govdroracle.aimypathologyreport.ca Research using kidney mince experiments has demonstrated that while prorenone effectively inhibits the binding of radiolabeled aldosterone to its receptor, the resulting [3H]prorenone-receptor complex does not move into the nucleus. nih.govmypathologyreport.ca This blockade of nuclear translocation is a central feature of its antagonist activity. By preventing the receptor from reaching its genomic targets within the nucleus, prorenone effectively inhibits the downstream transcriptional events that are normally initiated by aldosterone. nih.govmypathologyreport.ca

Table 2: Cellular Events Following Prorenone Binding

Step Aldosterone (Agonist) Prorenone (Antagonist)
1. Cytosolic Binding Binds to Mineralocorticoid Receptor (MR) Binds to Mineralocorticoid Receptor (MR) nih.gov
2. Complex Formation Forms Aldosterone-MR complex Forms Prorenone-MR complex nih.govmypathologyreport.ca
3. Nuclear Translocation Complex translocates to the nucleus Nuclear translocation is inhibited nih.govdroracle.aimypathologyreport.ca

| 4. Cellular Outcome | Gene transcription activated | Aldosterone-mediated transcription blocked mypathologyreport.ca |

Modulation of Steroid Biosynthesis Pathways

Direct Inhibition of Aldosterone Production

In vitro studies using a perifusion technique with frog adrenal glands have shown that this compound causes a marked and immediate inhibition of aldosterone production. bioscientifica.com When administered at a constant concentration, it produced a consistent inhibition of aldosterone output ranging from 77% to 89%. bioscientifica.com The inhibitory effect was rapid, with a lag period of less than 10 minutes, and reversible, with aldosterone secretion returning to basal levels within 80-100 minutes after the cessation of prorenoate infusion. bioscientifica.com

Furthermore, a clear dose-response relationship has been established, demonstrating a highly significant correlation between the concentration of this compound and the extent of aldosterone production inhibition. bioscientifica.com The compound was also effective in blocking the stimulation of aldosterone secretion induced by synthetic adrenocorticotropic hormone (ACTH) and significantly reduced angiotensin-induced aldosterone stimulation. bioscientifica.com These findings indicate that this compound's mechanism of action includes the direct suppression of the aldosterone biosynthetic pathway, complementing its effects at the receptor level. bioscientifica.com

Table 3: Effect of this compound on Aldosterone Production in vitro

Parameter Observation
Inhibition Amplitude 77% to 89% inhibition of aldosterone output bioscientifica.com
Onset of Action Immediate (lag period < 10 minutes) bioscientifica.com
Reversibility Aldosterone output returned to baseline 80-100 minutes post-infusion bioscientifica.com

| Stimulus Response | Blocked ACTH-induced stimulation; reduced angiotensin-induced stimulation bioscientifica.com |

Preclinical Pharmacological Characterization and Comparative Efficacy

In Vivo Models of Mineralocorticoid Antagonism

Prorenoate (B1215283) potassium exhibits potent mineralocorticoid antagonistic effects in various in vivo models, primarily by modulating electrolyte excretion and inhibiting mineralocorticoid-induced physiological responses. researchgate.netnih.gov

Prorenoate potassium is a water-soluble steroidal compound capable of antagonizing the sodium-retaining and potassium-dissipating effects of mineralocorticoids. researchgate.netnih.gov In preclinical studies, a significant natriuretic response (increased sodium excretion) was observed at dosages of 1 mg/kg in dogs and approximately 1.8 mg/kg in rats. nih.govncats.ioncats.io This natriuretic effect occurred within 100 minutes after a single oral dose and was sustained for at least 7 hours. nih.govncats.io

While this compound significantly increased sodium excretion and the urinary sodium-to-potassium (Na/K) ratio, changes in potassium excretion were not consistently significant in some studies. researchgate.netnih.gov However, it was found to be more potent in retaining potassium than in increasing sodium excretion in certain comparisons. nih.govresearchgate.net

This compound effectively reverses the renal effects of synthetic mineralocorticoids like fludrocortisone. ncats.ioncats.ionih.gov In studies involving healthy subjects challenged with fludrocortisone, this compound demonstrated significant antimineralocorticoid activity. ncats.ioncats.ionih.govnih.gov This includes increasing urinary sodium excretion and the urinary Na/K ratio, while also reducing urinary potassium concentration. nih.gov Clearance studies in dogs suggest that prorenoate interacts directly with the renal tubules to antagonize aldosterone (B195564), independent of changes in renal hemodynamics. nih.govncats.ioncats.io

Comparative Potency Assessment with Related Steroids

Comparative studies have evaluated the antimineralocorticoid potency of this compound against other known steroids, particularly spironolactone (B1682167).

This compound has consistently shown higher antimineralocorticoid potency compared to spironolactone in various preclinical and clinical settings. bioscientifica.comresearchgate.netnih.govnih.govnih.govnih.gov

In vivo Potency Ratios (this compound vs. Spironolactone):

Model/AssayPotency Ratio (this compound : Spironolactone)Reference
Kagawa rat assay (aldosterone as agonist)4.6 times bioscientifica.com
Aldosterone-treated adrenalectomized rat (urinary log Na/K ratio)4.6 times researchgate.netnih.gov
Deoxycorticosterone acetate-treated adrenalectomized rat (urinary log Na/K ratio)8.1 times researchgate.netnih.gov *
Aldosterone-treated dog3.0 times researchgate.netnih.gov
Urinary log Na/K ratio in healthy volunteers (single dose)2.69:1 nih.gov
Potassium retention in healthy volunteers (single dose)3.75:1 nih.gov
Urinary sodium excretion in healthy volunteers (repeated doses)3.6 times bioscientifica.comnih.gov
Urinary log Na/K ratio in healthy volunteers (repeated doses)3.4 times nih.gov
Attenuating metolazone-induced hypokalemia in healthy men5.6 times bioscientifica.comnih.gov

*Note: One source indicates 8.1 times, while another indicates 4.6 times for aldosterone-treated adrenalectomized rats. The table reflects the higher reported value for DOCA-treated rats.

In competition experiments, prorenone (B1212017), the active metabolite of this compound, showed high affinity for mineralocorticoid-binding sites and poor affinity for glucocorticoid-binding sites. researchgate.net In contrast, this compound itself demonstrated very low affinity for these receptors in the same in vitro experiments. researchgate.net

While both this compound and spironolactone are aldosterone antagonists, some studies suggest qualitative differences in their effects on electrolyte balance. This compound was found to be significantly more potent in retaining potassium than in increasing sodium excretion in certain comparisons. nih.govresearchgate.net

Prodrug-Metabolite Relationships in Preclinical Systems

This compound (SC-23992) is considered a prodrug, with its pharmacological activity largely attributed to its lactonic form, prorenone (SC-23133). bioscientifica.comwikipedia.orgnih.gov Prorenone is formed from this compound and is the active metabolite responsible for its antimineralocorticoid effects. bioscientifica.comwikipedia.orgnih.gov

Studies in rat kidney using in vitro systems showed that prorenone binds with high affinity to mineralocorticoid receptors. nih.gov Prorenone inhibited the binding of tritiated aldosterone to the receptor, preventing the nuclear binding of aldosterone. researchgate.netnih.gov This suggests that prorenone acts by blocking the nuclear translocation of the aldosterone receptor. bioscientifica.com

The approximate mean terminal elimination half-life of prorenone at steady state was reported to be 32.6 hours, with a range of 18-80 hours. nih.gov

Structure Activity Relationship Sar Elucidation

Steroidal Scaffold Modifications and Receptor Interaction

The potency and efficacy of prorenoate (B1215283) potassium as a mineralocorticoid receptor antagonist are highly dependent on specific features of its steroidal backbone. Prorenoate potassium is a prodrug that is converted to its active metabolite, prorenone (B1212017). The key structural modifications of prorenone, particularly in comparison to the well-known MR antagonist spironolactone (B1682167), provide significant insights into its enhanced receptor interaction.

One of the most critical modifications lies at the C6 and C7 positions of the steroid's B-ring. Prorenone possesses a 6,7-β-methylene group, which replaces the 7α-thioacetyl group found in spironolactone. This substitution has been shown to significantly increase the affinity for the mineralocorticoid receptor. nih.gov Studies have demonstrated that this modification enhances the biological activity of the compound, underscoring the importance of the B-ring's conformation in receptor binding. nih.gov

Furthermore, the γ-lactone ring attached at the C17 position is an essential feature for the antagonistic activity of spirolactone-type compounds, including prorenone. nih.gov Alterations to this ring, such as its replacement with a 17α-hydroxypropyl and a 17β-hydroxyl group, can lead to a significant loss of affinity for the MR binding sites. nih.gov This indicates that the lactone ring is a key pharmacophore responsible for the antagonist profile.

Conversely, the introduction of unsaturation at the C6-C7 position, as seen in some other steroidal derivatives, results in a reduction of both in vitro and in vivo activity compared to spironolactone. nih.gov This further highlights the favorability of the cyclopropane (B1198618) ring in prorenone for optimal receptor interaction.

CompoundKey Structural Feature at C6/C7Relative In Vitro MR Affinity (%)Relative In Vivo Activity (%)
Prorenone (active metabolite of this compound)6,7-β-methylene152141
Spironolactone7α-thioacetyl100100

*Data derived from a comparative study where spironolactone is set as the baseline at 100%. nih.gov

Molecular Determinants of Antagonistic Potency

The antagonistic potency of this compound's active metabolite, prorenone, is determined by its specific molecular interactions within the ligand-binding domain (LBD) of the mineralocorticoid receptor. The C17 γ-lactone ring is a crucial element that defines its antagonist character. nih.gov

Structural studies of spirolactones bound to the MR LBD have revealed the importance of specific amino acid residues in stabilizing the antagonist conformation. For instance, interactions with glutamine 776 (Gln776) and arginine 817 (Arg817) are critical for maintaining the receptor in an inactive state. nih.gov While the precise crystal structure of prorenone within the MR LBD is not detailed in the provided search results, the principles governing spirolactone binding are applicable. The C7 substituent of spirolactones is accommodated within the LBD, and its nature influences the compound's potency. nih.gov The 6,7-β-methylene group of prorenone fits into this pocket in a manner that enhances its antagonistic effects.

Predictive Value of In Vitro Receptor Binding for In Vivo Pharmacological Effects

For steroidal aldosterone (B195564) antagonists, a strong correlation generally exists between their in vitro affinity for the mineralocorticoid receptor and their observed in vivo pharmacological activity. nih.gov This suggests that receptor binding assays are a valuable tool for predicting the potential potency of new compounds in this class.

In the case of this compound, its active metabolite, prorenone, demonstrates a higher affinity for the MR in vitro compared to spironolactone. Specifically, prorenone's affinity for the receptor is approximately 52% greater than that of spironolactone. nih.gov This increased in vitro binding translates to enhanced in vivo effects. Studies have shown that prorenone exhibits a 41% increase in biological activity in vivo when compared to spironolactone. nih.gov

Numerous in vivo studies in both animals and humans have consistently demonstrated the superior potency of this compound over spironolactone. In animal models, this compound was found to be 3.0 to 8.1 times more potent than spironolactone as a mineralocorticoid antagonist. nih.gov In human studies, the potency of this compound relative to spironolactone in attenuating diuretic-induced hypokalemia was estimated to be 5.6. nih.goveshonline.org Another study in normal men found prorenoate to be significantly more potent than spironolactone in elevating the urinary sodium/potassium ratio (2.69:1) and in potassium retention (3.75:1). cngb.org

This consistent relationship between higher in vitro receptor affinity and greater in vivo potency for this compound validates the predictive power of in vitro binding studies for this class of compounds.

CompoundRelative In Vitro MR Affinity vs. SpironolactoneRelative In Vivo Potency vs. Spironolactone
This compound (via Prorenone)~1.5x higher~2.7-8.1x higher

Advanced Methodologies in Prorenoate Potassium Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are crucial in vitro tools for characterizing the interaction of compounds with specific receptors. In the context of prorenoate (B1215283) potassium, these assays have been employed to determine its binding affinity for various steroid receptors, providing insights into its mechanism of action and specificity.

Prorenoate potassium is the potassium salt of prorenoic acid, which can exist in a lactonic form known as prorenone (B1212017). nih.govdeepdyve.com Studies have utilized radiolabeled forms of steroids, such as [³H]aldosterone and [³H]dexamethasone, to investigate the competitive binding of prorenone and this compound to mineralocorticoid and glucocorticoid receptors, respectively. nih.govoup.com

Competition experiments have revealed that prorenone is a potent competitor for mineralocorticoid binding sites, indicating a high affinity for these receptors. nih.govoup.com In contrast, its affinity for glucocorticoid binding sites is significantly lower. nih.govoup.com This selectivity is a key characteristic of an effective mineralocorticoid receptor antagonist.

Further investigations into the specificity of prorenone have shown its limited ability to displace [³H]dihydrotestosterone from androgen receptors in rat prostate tissue, especially when compared to spironolactone (B1682167). nih.govoup.com Interestingly, in the same experiments, this compound demonstrated a very low affinity for both mineralocorticoid and glucocorticoid receptors. nih.govoup.com This suggests that prorenone, the lactonic form, is the primary active molecule at the receptor level.

The binding affinity of various steroidal compounds for the mineralocorticoid receptor has been a subject of extensive research. For instance, some 11β,18-epoxypregnane derivatives have been synthesized and evaluated for their antialdosterone activity, with some possessing fairly strong binding affinity for the cytoplasmic mineralocorticoid receptor. nih.gov The development of selective aldosterone (B195564) antagonists is driven by the desire to minimize side effects associated with non-specific binding to other steroid receptors, such as androgen and progesterone (B1679170) receptors. eshonline.org

Table 1: Relative Binding Affinity of Prorenone and this compound

CompoundMineralocorticoid ReceptorGlucocorticoid ReceptorAndrogen Receptor
Prorenone HighLowWeak
This compound Very LowVery LowVery Weak

This table provides a qualitative summary of the binding affinities based on available research. nih.govoup.com

In Vitro Cellular and Organ Perifusion Systems for Mechanistic Studies

In vitro cellular and organ perifusion systems are invaluable for elucidating the molecular mechanisms by which compounds like this compound exert their effects. These systems allow for the study of cellular responses and tissue-level functions in a controlled environment, bridging the gap between receptor binding assays and in vivo studies.

Studies on rat kidney tissue have utilized in vitro systems to investigate the actions of this compound and its lactonic form, prorenone. nih.govdeepdyve.comresearchgate.net Kidney mince experiments have been particularly informative. For example, the behavior of the [³H]prorenone cytosolic complex was studied, revealing that this complex is not able to translocate into the nucleus. nih.govoup.com This is a critical finding, as the nuclear translocation of the receptor-ligand complex is a necessary step for aldosterone to exert its genomic effects.

Furthermore, these in vitro experiments have demonstrated that prorenone effectively inhibits the binding of [³H]aldosterone to its receptor. nih.govoup.com As a consequence of this inhibition, the subsequent nuclear binding of aldosterone is prevented. nih.govoup.com This provides a clear mechanistic basis for the antialdosterone effects of prorenone.

Organ perifusion systems, such as those using frog adrenal glands, have also been employed to study the direct effects of this compound on hormone synthesis. nih.gov These studies have shown that this compound can directly inhibit aldosterone biosynthesis. nih.gov This represents an additional mechanism of action beyond receptor antagonism. The inhibition of aldosterone production was found to be concentration-dependent and reversible. nih.gov Moreover, this compound was shown to block the stimulatory effects of synthetic ACTH and reduce angiotensin-induced aldosterone secretion. nih.gov

These findings from in vitro cellular and organ perifusion systems highlight the dual action of this compound: competitive antagonism at the mineralocorticoid receptor and direct inhibition of aldosterone synthesis.

Synthetic Chemistry Approaches for this compound and Related Steroidal Antagonists

The synthesis of this compound and other steroidal aldosterone antagonists involves complex multi-step chemical processes. These synthetic strategies are designed to construct the intricate steroidal backbone and introduce the specific functional groups necessary for biological activity.

Prorenone, the lactonic form of this compound, can be synthesized from canrenone (B1668266). wikipedia.org A key transformation in this synthesis is the Johnson–Corey–Chaykovsky reaction, which involves the reaction of canrenone with trimethylsulfoxonium (B8643921) iodide and sodium hydride. wikipedia.org This reaction introduces the 6β,7β-methylene group characteristic of prorenone.

Synthetic Routes to Steroidal Lactones and their Salts

The synthesis of steroidal lactones is a central theme in the development of mineralocorticoid receptor antagonists. Many synthetic routes leverage existing steroid structures as starting materials. For instance, steroid spirostanes can be degraded from a six-ring to a five-ring structure to form steroidal lactones. nih.gov

The synthesis of spironolactone, a well-known aldosterone antagonist, has been approached through various routes. One industrial synthesis starts with the ethynyl (B1212043) steroid building block, which is carbonylated and then hydrogenated to form the propionic acid side chain. mdpi.com Subsequent cyclization yields the unsaturated lactone, which is then hydrogenated to produce the final spirocyclic lactone. mdpi.com

The development of new synthetic methods continues to be an active area of research. For example, an innovative approach to γ-lactonization of homopropargyl alcohols has been reported, which involves terminal borylation followed by oxidation. mdpi.com Other strategies include the use of rhodium-catalyzed hydroformylation to form the spirocyclic lactol intermediate, which is then oxidized to the lactone. mdpi.com

The synthesis of potassium salts of steroidal carboxylic acids, such as this compound, typically involves the reaction of the corresponding acid with a potassium base, such as potassium hydroxide (B78521) or potassium bicarbonate. The preparation of potassium organotrifluoroborates, another class of potassium salts, is achieved by reacting organoboron reagents with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org

The synthesis of related steroidal antagonists often involves the introduction of various substituents to the steroid nucleus to enhance potency and selectivity. For example, the synthesis of 11β,18-epoxypregnane derivatives and 11,12-dehydropregnane derivatives has been undertaken to explore their antialdosterone activity. nih.govnih.gov

Analytical Chemistry Techniques for Compound Analysis and Metabolite Profiling

A variety of analytical chemistry techniques are essential for the analysis of this compound and its metabolites, as well as for profiling related steroidal compounds. These methods are crucial for quality control, pharmacokinetic studies, and understanding the metabolic fate of the drug.

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry for separating complex mixtures. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of steroids. nih.gov Normal-phase HPLC, using environmentally friendly solvents like ethoxynonafluorobutane as an alternative to hexane, has been successfully applied to the separation of various classes of drugs, including steroids. nih.gov The addition of modifiers like triethylamine (B128534) and trifluoroacetic acid can significantly improve peak shape and column performance. nih.gov

Reversed-phase HPLC is another powerful tool. The use of novel stationary phases, such as carbazole-based polymeric organic phases, has enabled the complete chromatographic separation of a range of steroids, including difficult-to-separate isomers like 17α- and 17β-estradiols. nih.gov

Micellar electrokinetic capillary chromatography (MECC) offers a high-resolution separation technique for steroid hormones. oup.com Using a bile salt surfactant like sodium cholate, several steroid hormones can be separated under physiological conditions in a short time frame. oup.com

Ion chromatography (IC) is a well-established technique for the analysis of ionic species and can be used for the determination of cations like potassium. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique, particularly for separating polar compounds like salt counterions from the active pharmaceutical ingredient. lcms.cz

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a standard method in doping control laboratories for the analysis of anabolic steroids and other prohibited substances. spectroscopyonline.com

Spectroscopic Characterization Approaches

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound and its metabolites. Mass spectrometry (MS) is a highly sensitive and selective technique that provides information about the molecular weight and structural features of molecules. fiveable.me When coupled with a chromatographic separation method like GC or HPLC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. spectroscopyonline.com

Triple quadrupole GC-MS (GC-QQQ) operating in selected reaction monitoring (SRM) mode allows for the reliable separation, detection, identification, and quantification of steroids, even in complex matrices like urine. spectroscopyonline.com

Laser-induced breakdown spectroscopy (LIBS) is a rapid analytical technique that has been applied to the quantitative analysis of elements like potassium in various samples, including soil. frontiersin.org While not directly used for the analysis of the prorenoate molecule itself, it is relevant for the quantification of the potassium counter-ion.

Evaporative Light Scattering Detection (ELSD) can be coupled with HPLC to detect and quantify analytes that lack a UV chromophore, which is often the case for salt counterions. lcms.cz

Metabolite profiling studies are crucial for understanding the in vivo fate of a drug. These studies often employ a combination of chromatographic separation and spectroscopic detection. For instance, ultra-high-performance liquid chromatography (uHPLC) can be used to fractionate metabolites, which are then quantified using accelerator mass spectrometry (AMS) for radiolabeled compounds. pharmaron.com High-resolution mass spectrometry (HR-MS) is then used for the structural identification of unknown metabolites. pharmaron.com

Quantitative Analytical Chemistry Principles in Research

The quantitative analysis of this compound, a prodrug, primarily focuses on the determination of its active metabolite, canrenone, in biological matrices such as plasma. Research in this area relies on advanced analytical techniques that provide the necessary sensitivity and selectivity to measure clinically relevant concentrations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone methodologies for the quantitative assessment of canrenone, and by extension, the bioavailability and pharmacokinetics of its parent compound, this compound.

The principles of these methods involve the separation of the analyte from other components in a sample, followed by its detection and quantification. In research settings, these methods are rigorously validated to ensure their reliability, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC) in this compound Research

HPLC is a fundamental technique for the quantitative analysis of canrenone. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For canrenone, which is structurally related to other steroids, reversed-phase chromatography is commonly employed.

Chromatographic Conditions: The separation is typically achieved using a nonpolar stationary phase, such as a C18 or C8 column, and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or a buffer to control the pH and improve peak shape. scielo.brresearchgate.netscielo.br The detection of canrenone is frequently performed using a UV detector, as the molecule possesses chromophores that absorb light in the ultraviolet spectrum. For instance, a detection wavelength of 240 nm has been utilized for the related compound eplerenone. innovareacademics.innih.gov

Method Validation: A crucial aspect of quantitative research is the validation of the analytical method to ensure its suitability for the intended purpose. Key validation parameters for an HPLC method for canrenone would include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. For canrenone, linearity has been established in ranges such as 25-1000 ng/mL in plasma. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For canrenone, precision is often expressed as the relative standard deviation (RSD), which should be within acceptable limits (typically <15%). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For canrenone, an LOQ of 25 ng/mL has been reported for an HPLC method. nih.gov

The table below summarizes typical parameters for the HPLC analysis of canrenone, the active metabolite of this compound.

ParameterTypical Value/Condition
Column Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Methanol and Water (with potential additives)
Detector UV Spectrophotometer
Linearity Range 25-1000 ng/mL
Limit of Quantification (LOQ) 25 ng/mL

Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Research

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS or LC-MS/MS (tandem mass spectrometry). This is particularly valuable for analyzing complex biological samples where very low concentrations of the analyte need to be measured.

Principle of LC-MS: After the chromatographic separation via HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a high degree of certainty in the identification and quantification of the analyte. For canrenone, electrospray ionization (ESI) in positive ion mode is a common approach. scielo.brresearchgate.netscielo.br

Quantitative Findings from LC-MS Studies: Research has established specific parameters for the quantitative determination of canrenone using LC-MS. These studies provide detailed findings that are essential for pharmacokinetic and bioequivalence studies of this compound.

One validated LC-MS method for the simultaneous determination of spironolactone and canrenone in plasma reported the following key findings for canrenone: scielo.brscielo.br

Retention Time: Under the specified chromatographic conditions, canrenone had a retention time of 19.8 minutes. scielo.brscielo.br

Mass-to-Charge Ratio (m/z): The quantification was performed using a selective ion monitoring mode with an m/z of 363.1 for canrenone. scielo.brscielo.br

Linearity: The method was found to be linear over a concentration range of 0.4 to 5.0 µg/mL. scielo.brscielo.br

LOD and LOQ: The limit of detection was 0.03 µg/mL, and the limit of quantification was 0.08 µg/mL in plasma. scielo.brscielo.br

Another sensitive HPLC-MS/MS method reported a quantitation interval of 2-100 ng/mL for canrenone in human plasma, demonstrating the high sensitivity achievable with this technique. researchgate.net

The data below, derived from published research, illustrates the quantitative parameters for the analysis of canrenone by LC-MS.

ParameterResearch Finding
Chromatographic System HPLC coupled with Mass Spectrometry (LC-MS)
Column C18 (4.6 × 150 mm, 5 µm)
Mobile Phase 0.1% (v/v) formic acid in methanol–water (60:40 v/v)
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Retention Time 19.8 min
Mass-to-Charge (m/z) 363.1
Linearity Range 0.4 - 5.0 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.08 µg/mL

These advanced analytical methodologies and the detailed research findings they generate are indispensable for the continued study of this compound, providing the robust quantitative data needed to understand its behavior in biological systems.

Q & A

Q. What are the primary molecular targets and mechanisms of action of prorenoate potassium in renal and cardiovascular systems?

this compound functions as a steroidal aldosterone antagonist, selectively binding to mineralocorticoid receptors in renal tubules to inhibit sodium reabsorption and potassium excretion . To validate its mechanism:

  • Use in vitro receptor-binding assays (e.g., competitive radioligand binding studies) with HEK-293 cells expressing human mineralocorticoid receptors.
  • Measure urinary sodium/potassium ratios in animal models (e.g., Sprague-Dawley rats) under controlled aldosterone infusion.
  • Reference pharmacokinetic data from the National Cancer Institute’s compound database for baseline comparisons .

Q. What standardized assays are recommended for evaluating this compound’s diuretic efficacy in preclinical studies?

  • Metabolic cage studies : Quantify 24-hour urine output, electrolyte excretion (Na⁺, K⁺), and plasma renin activity in rodent models.
  • Dose-response curves : Administer this compound (0.1–10 mg/kg) to establish EC₅₀ values for sodium excretion.
  • Control for potassium homeostasis : Monitor serum potassium levels weekly to avoid hyperkalemia, a common confounder in mineralocorticoid antagonist studies .

Q. How should researchers design in vivo experiments to assess this compound’s cardioprotective effects?

  • Hypertension models : Use spontaneously hypertensive rats (SHR) or angiotensin II-infused mice.
  • Endpoint selection : Measure left ventricular hypertrophy (LVH) via echocardiography and fibrosis markers (e.g., collagen I/III ratios).
  • Comparative controls : Include spironolactone as a positive control to benchmark efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics across species be resolved?

Contradictions in bioavailability or half-life may arise from interspecies metabolic differences (e.g., CYP3A4 vs. rodent CYP isoforms). Mitigation strategies:

  • Perform cross-species microsomal stability assays to identify metabolic pathways.
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing from rodent data.
  • Validate findings with isotopic tracer studies (³H-labeled this compound) .

Q. What methodological gaps exist in current protocols for studying this compound’s off-target effects on glucocorticoid receptors?

  • Issue : Prorenoate’s steroidal structure may cross-react with glucocorticoid receptors (GR).
  • Solutions :
  • Conduct GR transcriptional activation assays (e.g., GRE-luciferase reporters in A549 cells).
  • Compare binding affinities (Kd) using surface plasmon resonance (SPR) against dexamethasone.
  • Analyze transcriptomic data (RNA-seq) from target tissues to identify unintended GR-regulated pathways .

Q. How can researchers optimize experimental protocols to account for this compound’s instability in aqueous solutions?

  • Stability testing : Use HPLC-UV to monitor degradation under varying pH (4–9), temperatures (4°C–37°C), and light exposure.
  • Vehicle optimization : Prepare fresh solutions in ethanol/PEG-400 (70:30) to enhance solubility and stability.
  • Reference USP guidelines for potassium-based compound storage (e.g., potassium chromate TS preparation) .

Q. What statistical approaches are most robust for analyzing dose-dependent renal toxicity in long-term this compound studies?

  • Mixed-effects models : Account for longitudinal variability in serum creatinine and BUN levels.
  • Benchmark dose (BMD) modeling : Quantify toxicity thresholds using PROAST software.
  • Survival analysis : Apply Kaplan-Meier curves for mortality endpoints in chronic toxicity cohorts .

Interdisciplinary and Translational Questions

Q. How can this compound’s therapeutic potential be explored in non-renal conditions (e.g., fibrosis, inflammation)?

  • Fibrosis models : Test in bleomycin-induced pulmonary fibrosis mice; measure hydroxyproline content and TGF-β1 levels.
  • Mechanistic overlap : Investigate aldosterone’s role in macrophage polarization (e.g., qPCR for M1/M2 markers).
  • Collaborative frameworks : Partner with oncology researchers to explore anti-proliferative effects (NCI data) .

Q. What strategies improve reproducibility when translating this compound findings from animal models to human trials?

  • Stratified randomization : Control for sex differences in aldosterone sensitivity (e.g., higher female response).
  • Biomarker validation : Use urinary exosomes to quantify mineralocorticoid receptor activity non-invasively.
  • Adhere to SPIRIT guidelines for preclinical-to-clinical transition .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

  • Inclusion criteria : Exclude patients with baseline hyperkalemia (serum K⁺ >5.0 mM).
  • Monitoring protocols : Implement real-time potassium telemetry and renal function tests.
  • IRB compliance : Document informed consent processes and adverse event reporting per NIH standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prorenoate potassium
Reactant of Route 2
Prorenoate potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.